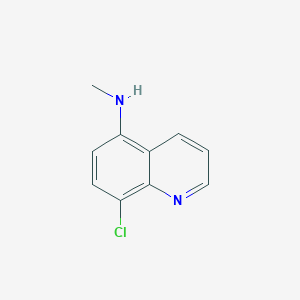
8-chloro-N-methylquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-N-methylquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and antimalarial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-methylquinolin-5-amine typically involves the chlorination of N-methylquinolin-5-amine. One common method includes the reaction of N-methylquinolin-5-amine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N-methylquinolin-5-amine+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
8-chloro-N-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-chloro-N-methylquinolin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 8-chloro-N-methylquinolin-5-amine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
8-chloroquinoline: Lacks the N-methyl group, which may affect its biological activity.
N-methylquinolin-5-amine: Lacks the chlorine atom, which may influence its reactivity and interactions.
8-chloro-N-ethylquinolin-5-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
8-chloro-N-methylquinolin-5-amine is unique due to the presence of both the chlorine atom and the N-methyl group, which can significantly impact its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds .
生物活性
8-Chloro-N-methylquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a chlorine atom at the 8-position and a methyl group at the nitrogen atom in the 5-amino position. The structural formula can be represented as follows:
This compound's unique structure may contribute to its interaction with various biological targets.
The precise mechanism of action for this compound remains largely uncharacterized. However, compounds with similar structures have demonstrated various modes of action, including:
- Enzyme Inhibition : Some quinoline derivatives inhibit enzymes involved in critical biochemical pathways.
- Receptor Binding : Many bioactive compounds in this class interact with multiple receptors, potentially influencing cellular signaling pathways.
- DNA Intercalation : Certain derivatives can intercalate into DNA, affecting replication and transcription processes.
Biological Activities
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains and fungi. The antimicrobial efficacy is often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The potential for this compound in cancer therapy warrants further investigation.
Neuroprotective Effects
Some studies suggest that quinoline compounds could have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. These effects may be attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Research :
- Neuroprotective Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Promising | Potential |
| 8-Aminoquinoline | High | Moderate | Significant |
| 2-Aminoquinolin | Moderate | High | Limited |
The comparison highlights that while this compound shows promise, other derivatives may exhibit superior activities in specific areas.
属性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
8-chloro-N-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10/h2-6,12H,1H3 |
InChI 键 |
HFLUJZGFSBKHQO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C=CC=NC2=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















